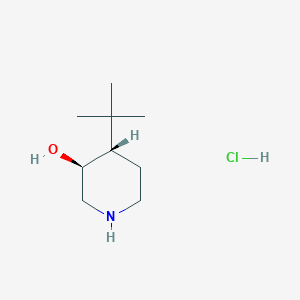

(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride" is a chiral piperidine derivative characterized by the presence of a tert-butyl group and a hydroxyl functional group. Piperidine derivatives are known for their applications in pharmaceuticals and as intermediates in organic synthesis. The specific stereochemistry of the compound suggests its potential for selective reactions and interactions due to its chiral centers.

Synthesis Analysis

The synthesis of related tert-butyl piperidine derivatives has been explored in various studies. For instance, the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives has been achieved using L-selectride in anhydrous tetrahydrofuran, yielding cis isomers in quantitative yield. Further transformation of these compounds through the Mitsunobu reaction followed by alkaline hydrolysis can afford the corresponding trans isomers . Although not directly synthesizing "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride", these methods provide insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with tert-butyl groups, has been studied to understand their conformational preferences. For example, investigations into 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have shown that the presence of axial substituents, such as hydroxyl and methyl groups, can influence the NMR signals and indicate the existence of non-chair conformations stabilized by intramolecular hydrogen bonds . This information is crucial for predicting the behavior of "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride" in various environments.

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine derivatives can be complex due to their stereochemistry. The addition of tert-butylisonitrile to the carbonyl group of 3-hydroxypiperidin-4-ones has been studied, leading to the development of a preparative method for synthesizing 3-hydroxyisonipecotic acid derivatives. The orientation of substituents on the quaternary carbon atom was elucidated using 13C NMR vicinal 3JC,H spin couplings . These findings are relevant for understanding the types of chemical reactions "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride" may undergo, particularly in the context of nucleophilic additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their substituents and stereochemistry. The IR spectra of certain derivatives indicate the presence of intramolecular hydrogen bonds, while crystallography studies have confirmed chair conformations in the solid state . These properties, including solubility, melting points, and boiling points, are essential for the practical handling and application of "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride" in various chemical processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of Chiral Compounds : The compound has been used in the synthesis of chiral bicyclic 3-hydroxypiperidines, derived from β-amino alcohols, showcasing its utility in producing stereochemically complex molecules (Wilken et al., 1997).

- Formation of Pipecolic Acid Derivatives : Research indicates its use in synthesizing pipecolic acid derivatives, a key step in the development of various pharmaceutical compounds (Purkayastha et al., 2010).

- Ring Closure Reactions : This compound is instrumental in ring closure reactions with electrophilic reagents, contributing to the synthesis of structurally diverse molecules (Mihailović et al., 1999).

Molecular Structure Studies

- Investigating Molecular Conformations : It has been used to study the conformation of the piperidine ring, providing insights into the molecular structure and interactions of similar compounds (Cygler et al., 1980).

Synthesis of Pharmaceutically Relevant Compounds

- Production of Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, highlighting its potential in developing new antimicrobial medications (Dyusebaeva et al., 2017).

Miscellaneous Applications

- Stereochemistry in Organic Synthesis : The compound is used in the study of stereochemistry in organic reactions, particularly in hydrogenation processes (Hiyoshi et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,4S)-4-tert-butylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)7-4-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKNTLXHSWBGFC-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNCC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCNC[C@H]1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)

![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)